2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
Description
This compound is a benzoxazepine-based acetamide derivative featuring a thiophene-2-yl substituent and a 3,3,5-trimethyl-4-oxo-tetrahydrobenzoxazepine core. Benzoxazepines are heterocyclic systems known for their pharmacological relevance, particularly in modulating central nervous system (CNS) targets and enzyme inhibition. The 3,3,5-trimethyl groups on the benzoxazepine ring likely contribute to steric effects, altering solubility and conformational flexibility .
Properties
IUPAC Name |
2-thiophen-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2)11-23-15-9-12(6-7-14(15)20(3)17(18)22)19-16(21)10-13-5-4-8-24-13/h4-9H,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLEEGJAVAEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately g/mol. Its structure consists of a benzoxazepine moiety fused with a thiophene ring, which contributes to its distinct biological activity.
Research indicates that the compound interacts with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : It exhibits binding affinity for certain receptors that modulate cellular signaling pathways.
- Antioxidant Activity : The compound demonstrates antioxidant properties that may protect cells from oxidative stress.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from damage caused by neurotoxins.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Another research highlighted its ability to reduce nitric oxide production in macrophages, suggesting anti-inflammatory properties.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its anticancer potential.
- Neuroprotective effects were observed in rodent models of neurodegenerative diseases, where treatment with the compound improved cognitive function and reduced neuronal damage.
Comparative Analysis
To better understand the efficacy of this compound compared to others in its class, a comparative analysis is presented below:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo...) | Structure | Anticancer and anti-inflammatory effects |
| 4-methoxy-N-(3,3,5-trimethyl...) | Structure | Enhanced solubility and bioactivity |
| 1-(Thiophen-2-yl)-3-(3...) | Structure | Potential anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A closely related compound, 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (Compound 12, from ), shares the benzoxazepine-acetamide scaffold but differs in substituents:
- Thiophene vs. Benzyl : The thiophene group in the target compound replaces the benzyl group in Compound 12. Thiophene’s smaller size and sulfur atom may reduce steric hindrance and enable π-π stacking or hydrogen bonding via sulfur .
- 3,3,5-Trimethyl vs. Pyridyl Ethyl : The trimethyl groups on the benzoxazepine core contrast with Compound 12’s pyridyl ethyl side chain. The latter introduces basicity and hydrogen-bond acceptor capacity, while trimethyl groups enhance hydrophobicity .
Physicochemical Properties
Crystallographic and Hydrogen-Bonding Patterns
The target compound’s crystal structure, likely resolved via SHELX software , would exhibit hydrogen-bonding networks distinct from Compound 12. The thiophene sulfur may participate in C–H···S interactions, while the absence of pyridyl groups reduces hydrogen-bond acceptor sites. Graph set analysis (as per ) would reveal finite chains or rings dominated by N–H···O bonds from the acetamide and benzoxazepine carbonyl .
Research Findings and Implications
- Biological Activity : While specific data for the target compound is unavailable, benzoxazepine derivatives often exhibit CNS activity. The thiophene moiety may enhance binding to sulfur-interacting enzymes (e.g., kinases) compared to Compound 12’s pyridyl group.
- Thermal Stability : The trimethyl groups likely increase melting point relative to Compound 12 due to enhanced van der Waals interactions.
- Druglikeness : The target compound’s logP is expected to be higher than Compound 12, favoring blood-brain barrier penetration but reducing aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzoxazepinone core via cyclization of substituted aminophenol derivatives under acidic or basic conditions, controlling steric effects from the 3,3,5-trimethyl groups .
- Step 2: Acetamide coupling using thiophene-2-yl acetic acid derivatives, often via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Critical Parameters: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to avoid side reactions (e.g., over-acylation). Monitor progress via TLC and HPLC .
Q. How is the compound characterized for structural confirmation?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions (e.g., methyl groups at 3,3,5; thiophene protons) .
- Mass Spectrometry (HRMS/LC-MS): Validates molecular weight and purity (>95%) .
- X-ray Crystallography: Resolves conformational details of the benzoxazepine-thiophene interface, if crystalline .
Q. What purification strategies ensure high yield and purity?
- Chromatography: Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water for polar impurities .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product .
Advanced Research Questions
Q. How can researchers evaluate its biological activity in vitro?
- Target Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for benzodiazepine-like receptors, leveraging the benzoxazepine core .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
- Mechanistic Studies: Western blotting to evaluate downstream effects on apoptosis markers (e.g., Bcl-2, caspase-3) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Replace the thiophene with other heterocycles (e.g., furan, isoxazole) to assess electronic effects on receptor binding .
- Substituent Variations: Introduce halogens or methoxy groups at the benzoxazepine 8-position to study steric and electronic impacts .
- Computational Modeling: Dock analogs into homology models of GABA receptors to prioritize synthetic targets .
Q. How to resolve contradictions in biological data (e.g., variable IC50_{50}50 values)?
- Replicate Assays: Use triplicate measurements across independent experiments to minimize batch variability .
- Control Variables: Standardize cell passage numbers, serum lot, and incubation times .
- Cross-Validate Methods: Compare SPR binding affinity with functional assays (e.g., patch-clamp electrophysiology for ion channel targets) .
Q. What strategies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose to acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions, monitoring degradation via HPLC .
- Plasma Stability: Incubate with rat/human plasma (37°C, 1–24 h) and quantify parent compound loss using LC-MS .
Q. How to optimize analytical methods for quantifying metabolites?
- LC-MS/MS: Use a C18 column with 0.1% formic acid in mobile phases. Detect phase I metabolites (hydroxylation at thiophene or benzoxazepine) and phase II conjugates (glucuronides) .
- Microsomal Incubations: Human liver microsomes + NADPH, quenched at timed intervals to profile metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
